molecular formula C14H20O3 B1164245 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one CAS No. 148044-44-4

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Cat. No. B1164245
CAS RN: 148044-44-4
M. Wt: 236.31 g/mol
InChI Key:
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Description

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, also known as HMBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBME is a ketone that belongs to the class of phenylpropanoids and is derived from the plant species Piper methysticum, commonly known as kava.

Mechanism of Action

The mechanism of action of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is not fully understood; however, it is believed to modulate the activity of GABA receptors in the brain, leading to its anxiolytic and analgesic effects. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), leading to its antioxidant effects. In vivo studies have shown that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can reduce pain and anxiety in animal models.

Advantages and Limitations for Lab Experiments

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized from kava, making it readily available for research. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to have low toxicity, making it safe for use in animal studies. However, there are some limitations to using 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. One area of interest is the potential use of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in animal models of Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a natural preservative in the food and cosmetic industries. Further studies are needed to determine the optimal concentration of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one for use as a preservative. Additionally, further studies are needed to determine the long-term effects of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one on human health.

Synthesis Methods

The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one involves the extraction of kavalactones from the roots of the kava plant. The kavalactones are then purified and subjected to chemical reactions to form 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. The synthesis method has been optimized to produce high yields of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one with high purity.

Scientific Research Applications

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been extensively studied for its potential application in various fields, including medicine, pharmacology, and agriculture. In medicine, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have antioxidant properties and has been used as a natural preservative in food and cosmetic industries. In agriculture, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been studied for its potential use as a natural pesticide.

properties

IUPAC Name

1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMLLBCTPPDIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

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